

IWP-2 Profile & Key Comparisons

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Compound Focus: IWP-2

CAS No.: 686770-61-6

Cat. No.: S548507

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Property	IWP-2	IWP-L6	LGK974	IWR-1
Primary Target	Porcupine (Porcn) [1] [2]	Porcupine (Porcn) [1]	Porcupine (Porcn) [1]	Tankyrase (Tnks) [3]
Mechanism of Action	Inhibits Wnt protein palmitoylation and secretion [1] [2]	Inhibits Wnt protein palmitoylation and secretion [1]	Inhibits Wnt protein palmitoylation and secretion [1]	Stabilizes Axin, promoting β -catenin degradation [3]
Reported Potency (EC ₅₀ /IC ₅₀)	27 - 30 nM [2]	Sub-nanomolar [1]	Information Missing	2241 nM (in cardiogenesis assay) [3]

| **Key Applications in Research** | • Gastric cancer studies (inhibits proliferation, migration) [4] • Stem cell differentiation (cardiogenesis) [3] • Studying gastrulation and limb joint development [5] [6] | • Highly potent in vivo effects in zebrafish models [1] | • In Phase I clinical trials [1] | • Stem cell differentiation (cardiogenesis) [3] |

Experimental Data & Protocols

The quantitative data and methodologies from key studies demonstrate **IWP-2's** application in various biological models.

In Vitro Anti-Cancer Activity

A 2013 study investigated **IWP-2** in the gastric cancer cell line MKN28 [4].

- **Cell Line:** MKN28 (human gastric cancer) [4]
- **Concentration:** 30 μ M [4]
- **Incubation Time:** 48 hours for proliferation assays (MTT); 24 hours for migration/invasion assays [4]
- **Key Findings:**
 - **Proliferation:** Significantly suppressed cell growth [4].
 - **Migration & Invasion:** Inhibited cell migration and invasion in Transwell assays [4].
 - **Apoptosis:** Increased caspase 3/7 activity [4].
 - **Wnt Pathway Downregulation:** Decreased TCF/LEF transcriptional activity and reduced expression of Wnt target genes (e.g., C-MYC, CCND1) [4].

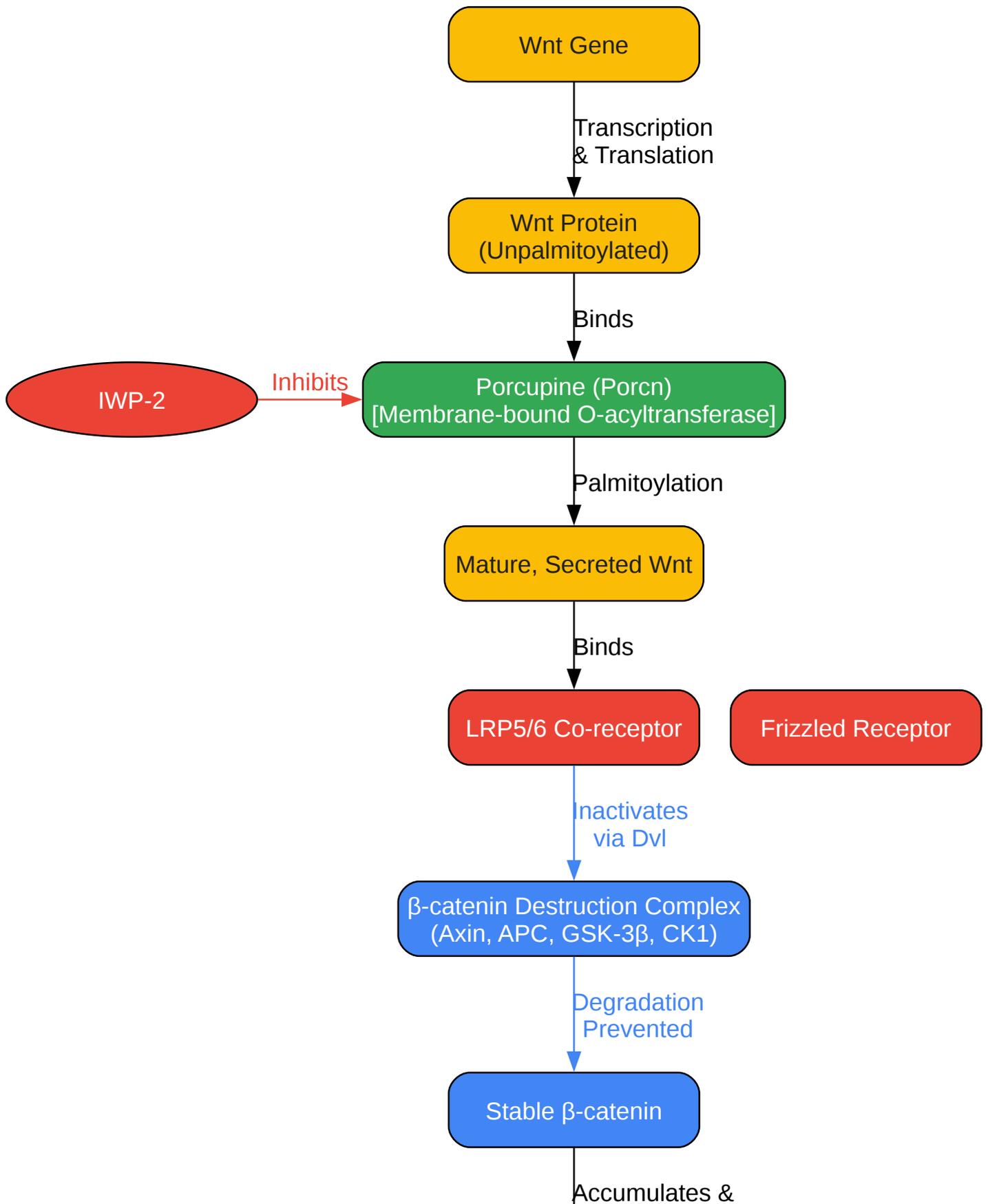
In Stem Cell Differentiation & Reprogramming

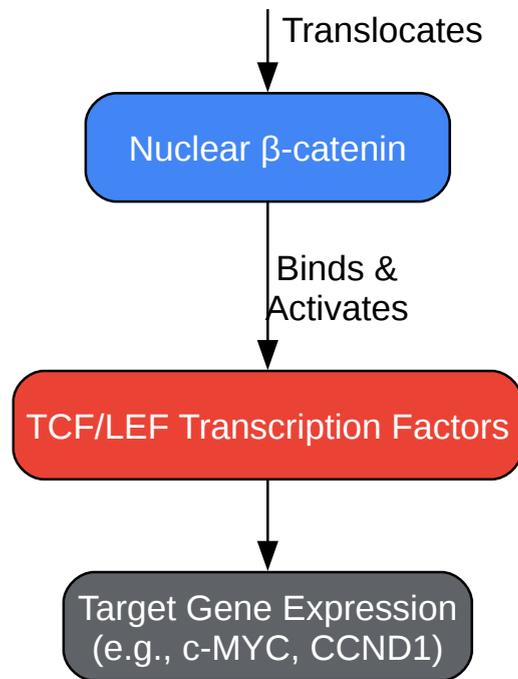
IWP-2 is widely used to study Wnt signaling's role in cell fate determination.

- **Cardiogenesis from hESCs [3]:**
 - **Protocol:** Human Embryonic Stem Cells (hESCs) were differentiated. On day 4, embryoid bodies were dissociated and treated with **IWP-2** [3].
 - **Finding:** **IWP-2** treatment from day 4 to 5 resulted in a **200-fold increase** in cardiomyocyte yield compared to vehicle control, demonstrating that Wnt inhibition is sufficient to drive cardiac fate from mesoderm [3].
- **Reprogramming to Induced Pluripotent Stem Cells (iPSCs) [7]:**
 - **Protocol:** Mouse embryonic fibroblasts (MEFs) with inducible reprogramming factors were treated with **IWP-2** continuously throughout the process [7].
 - **Finding:** **IWP-2** treatment **strongly blocked** the formation of Nanog-positive iPSC colonies, indicating that endogenous Wnt signaling is essential for the late stages of reprogramming [7].

Mechanism of Action & Signaling Pathway

IWP-2 exerts its effects by targeting the very first step of Wnt ligand production inside Wnt-secreting cells. The following diagram illustrates this mechanism and its consequences on the canonical Wnt/ β -catenin signaling pathway.





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As the diagram shows, **IWP-2** specifically inhibits Porcupine (Porcn) in the endoplasmic reticulum [1] [2]. Porcn is essential for the palmitoylation of Wnt proteins, a key post-translational modification required for their activity, secretion, and ability to signal to neighboring cells [1] [4]. By blocking this step, **IWP-2** prevents the secretion of all functionally active Wnt ligands from a cell.

Research Considerations

- **Choosing an Inhibitor:** The choice between **IWP-2**, its more potent analogs (like IWP-L6), or inhibitors targeting different parts of the pathway (like IWR-1) depends on your experimental goal [1] [3]. IWP compounds target Wnt-producing cells, while IWR-1 targets β -catenin stability in Wnt-responding cells.
- **Cell Type and Context Matters:** Research shows that the effects of Wnt inhibition can be highly context-dependent. For example, in different cell culture systems (explant vs. isolated cells), **IWP-2** had opposite effects on the preservation of stem/progenitor cell markers [8]. Always validate the effect in your specific model system.
- **Metabolic Stability:** Be aware that some potent Porcn inhibitors, like IWP-L6, show species-dependent metabolic stability (e.g., rapid clearance in mouse and rat plasma but stability in human plasma), which is crucial for designing in vivo studies [1].

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